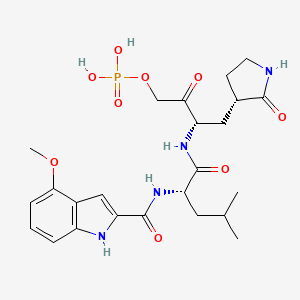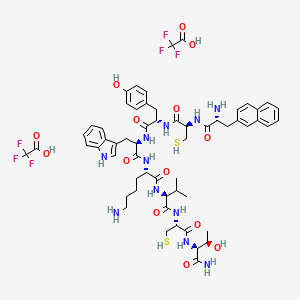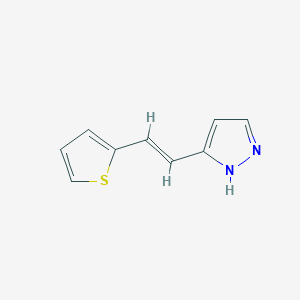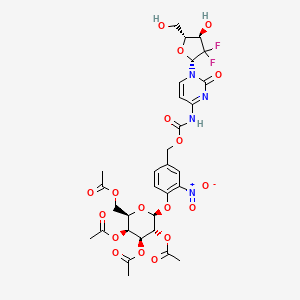
Ssk1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Senescence-specific killing compound 1 (SSK1) is a compound that selectively targets and kills senescent cells. Senescent cells are cells that have stopped dividing and contribute to aging and various age-related diseases. This compound is activated by lysosomal β-galactosidase and induces apoptosis in senescent cells through the activation of p38 mitogen-activated protein kinase (MAPK) and mitochondrial DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of senescence-specific killing compound 1 involves the preparation of a β-galactosidase-targeted proagent. The compound is designed to be activated by lysosomal β-galactosidase, which is highly expressed in senescent cells. The synthetic route typically involves the conjugation of a β-galactosidase substrate with a cytotoxic agent, such as gemcitabine .
Industrial Production Methods
Industrial production of senescence-specific killing compound 1 would likely involve large-scale synthesis using the same principles as the laboratory synthesis. This includes the preparation of the β-galactosidase-targeted proagent and ensuring the purity and stability of the final product. The production process would need to comply with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Senescence-specific killing compound 1 undergoes several key reactions:
Activation by β-galactosidase: The compound is activated by lysosomal β-galactosidase, which cleaves the proagent to release the cytotoxic agent.
Phosphorylation of p38 MAPK: Once activated, the compound induces the phosphorylation of p38 MAPK, leading to apoptosis in senescent cells.
Mitochondrial DNA Damage: The compound also promotes mitochondrial DNA damage in senescent cells, further contributing to cell death.
Common Reagents and Conditions
β-galactosidase: This enzyme is crucial for the activation of senescence-specific killing compound 1.
Cytotoxic Agents: Compounds like gemcitabine are used as the cytotoxic component of the proagent.
Major Products Formed
The major product formed from the activation of senescence-specific killing compound 1 is the cytotoxic agent that induces apoptosis in senescent cells .
Scientific Research Applications
Senescence-specific killing compound 1 has a wide range of scientific research applications:
Mechanism of Action
Senescence-specific killing compound 1 exerts its effects through the following mechanism:
Activation by β-galactosidase: The compound is activated by lysosomal β-galactosidase, which is highly expressed in senescent cells.
Phosphorylation of p38 MAPK: The activated compound induces the phosphorylation of p38 MAPK, leading to apoptosis in senescent cells.
Mitochondrial DNA Damage: The compound promotes mitochondrial DNA damage in senescent cells, further contributing to cell death.
Comparison with Similar Compounds
Senescence-specific killing compound 1 is unique in its selective targeting of senescent cells through activation by β-galactosidase. Similar compounds include:
Dasatinib: A tyrosine kinase inhibitor that also targets senescent cells but through different pathways.
Quercetin: A flavonoid that induces apoptosis in senescent cells through the inhibition of anti-apoptotic pathways.
Navitoclax: A Bcl-2 family inhibitor that targets senescent cells by inducing apoptosis.
Senescence-specific killing compound 1 stands out due to its specific activation by β-galactosidase, making it highly selective for senescent cells .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34F2N4O18/c1-13(39)48-12-21-23(50-14(2)40)24(51-15(3)41)25(52-16(4)42)27(54-21)53-19-6-5-17(9-18(19)37(46)47)11-49-30(45)35-22-7-8-36(29(44)34-22)28-31(32,33)26(43)20(10-38)55-28/h5-9,20-21,23-28,38,43H,10-12H2,1-4H3,(H,34,35,44,45)/t20-,21-,23+,24+,25-,26-,27-,28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQYTWCQXUJEML-XERWOCHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)C4C(C(C(O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)[C@H]4C([C@@H]([C@H](O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34F2N4O18 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
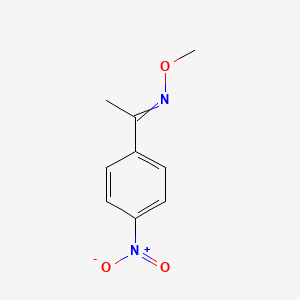
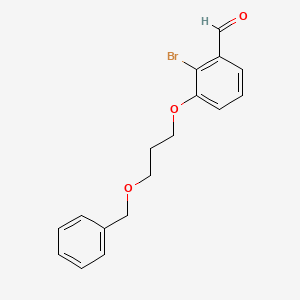
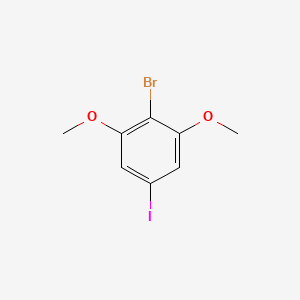
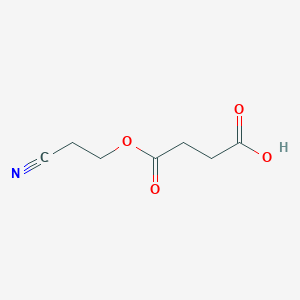
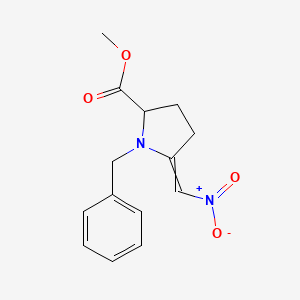
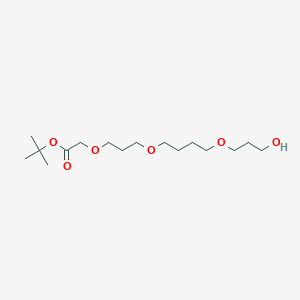
![[(2R,3S)-2-methyloxolan-3-yl]methanamine;[(2S,3R)-2-methyloxolan-3-yl]methanamine;dihydrochloride](/img/structure/B8198216.png)
![2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8198224.png)
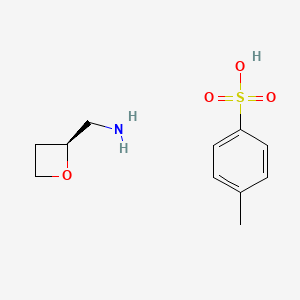
![N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea](/img/structure/B8198237.png)

